

# SSR182289: A Potent Thrombin Inhibitor with Anti-Fibrotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SSR182289 |           |
| Cat. No.:            | B611012   | Get Quote |

**SSR182289** is a potent, selective, and orally active non-peptide inhibitor of thrombin, the key serine protease in the coagulation cascade.[1] While initially investigated for its antithrombotic effects, compelling preclinical evidence has highlighted its potential as a therapeutic agent for liver fibrosis. This technical guide provides a comprehensive review of the available literature on **SSR182289**, focusing on its mechanism of action, preclinical efficacy in liver fibrosis, and the underlying signaling pathways.

**Core Compound Information** 

| Property                                      | Value                                                                                                                                    | Reference |
|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name                                 | N-[(2S)-5-(5-amino-2-pyridinyl)-1-oxo-1-[[4-(difluoromethylidene)-1-piperidinyl]methyl]pentyl]-2-amino-N-[(1,1'-biphenyl)-2-yl]acetamide | [2]       |
| Molecular Formula                             | C30H33F2N5O4S                                                                                                                            | [3]       |
| Molecular Weight                              | 597.68 g/mol                                                                                                                             | [3]       |
| CAS Number                                    | 363151-21-7                                                                                                                              | [2]       |
| Mechanism of Action Direct Thrombin Inhibitor |                                                                                                                                          | [1]       |



#### **Preclinical Efficacy in Liver Fibrosis**

A pivotal study by Duplantier and colleagues demonstrated the anti-fibrotic efficacy of **SSR182289** in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. Oral administration of **SSR182289** significantly attenuated the progression of liver fibrosis.

**Ouantitative Efficacy Data** 

| Parameter                              | 3 Weeks CCI4<br>+ SSR182289 | 7 Weeks CCI4<br>+ SSR182289 | p-value                                      | Reference |
|----------------------------------------|-----------------------------|-----------------------------|----------------------------------------------|-----------|
| Fibrosis Area<br>Reduction             | Not significant             | -30%                        | p = 0.04                                     | [4]       |
| ASMA-Positive<br>Area Reduction        | -22%                        | -35%                        | p = 0.03 (3<br>weeks), p = 0.05<br>(7 weeks) | [4]       |
| TIMP-1 mRNA<br>Expression<br>Reduction | -52%                        | Not reported                | p = 0.02                                     | [4]       |

ASMA: Alpha-smooth muscle actin, a marker of activated hepatic stellate cells. TIMP-1: Tissue inhibitor of metalloproteinase-1, a pro-fibrogenic gene.

These findings indicate that thrombin inhibition by **SSR182289** effectively reduces the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, and downregulates the expression of key pro-fibrotic genes.[4]

## **Experimental Protocols**

The following methodologies are based on the study by Duplantier et al. (2004) in Gut.

#### **CCI4-Induced Liver Fibrosis in Rats**

- Animal Model: Male Wistar rats.
- Induction of Fibrosis: Intraperitoneal injection of CCl4 (dissolved in olive oil) twice weekly for 3 or 7 weeks.



- Treatment: Oral administration of SSR182289, starting one week after the initiation of CCl4 intoxication.
- Histological Analysis: Liver tissue sections were stained to assess fibrosis and the area occupied by alpha-smooth muscle actin (ASMA)-positive cells using histomorphometry.
- Gene Expression Analysis: Expression of fibrosis-related genes (e.g., TIMP-1, Collagen I, MMP-2, TIMP-2) was measured by real-time reverse transcription-polymerase chain reaction (RT-PCR).



Click to download full resolution via product page

Experimental workflow for evaluating **SSR182289** in a rat model of liver fibrosis.



## **Mechanism of Action and Signaling Pathway**

**SSR182289** exerts its anti-fibrotic effects by directly inhibiting thrombin. In the context of liver injury, thrombin acts as a potent signaling molecule that promotes fibrosis through the activation of Protease-Activated Receptors (PARs), particularly PAR-1, on the surface of hepatic stellate cells (HSCs).

The activation of PAR-1 by thrombin on HSCs initiates a signaling cascade that leads to a profibrotic cellular response, including:

- Activation and Proliferation: HSCs transform from a quiescent state to a proliferative, myofibroblast-like phenotype.
- Increased Extracellular Matrix Production: Enhanced synthesis and deposition of collagen and other extracellular matrix components.
- Upregulation of Pro-fibrotic Genes: Increased expression of genes such as TIMP-1.

By inhibiting thrombin, **SSR182289** effectively blocks this signaling pathway, thereby preventing HSC activation and the subsequent progression of liver fibrosis.





Click to download full resolution via product page

Signaling pathway of thrombin-mediated hepatic stellate cell activation and its inhibition by **SSR182289**.

#### Conclusion

**SSR182289** is a promising therapeutic candidate for the treatment of liver fibrosis. Its mechanism of action, centered on the inhibition of thrombin and the subsequent blockade of pro-fibrotic signaling pathways in hepatic stellate cells, is well-supported by preclinical data.



The significant reduction in fibrosis and markers of HSC activation in a relevant animal model underscores its potential. Further investigation into its clinical efficacy and safety is warranted to translate these preclinical findings into a novel therapy for patients with chronic liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scispace.com [scispace.com]
- 2. JCI Insight Uncoupling of the profibrotic and hemostatic effects of thrombin in lung fibrosis [insight.jci.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Liver fibrosis is driven by protease-activated receptor-1 expressed by hepatic stellate cells in experimental chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SSR182289: A Potent Thrombin Inhibitor with Anti-Fibrotic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611012#ssr182289-literature-review-and-background]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com